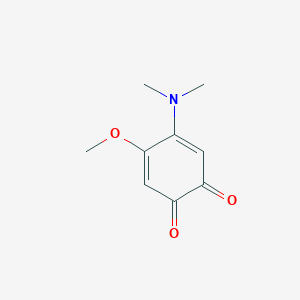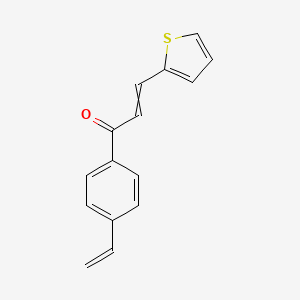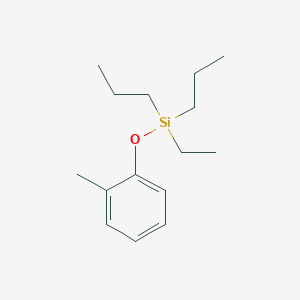
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a 3-methylbuta-1,2-diene backbone with two trimethylgermane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylbuta-1,2-diene with trimethylgermane under specific conditions. One common method includes the use of a catalyst to facilitate the addition of trimethylgermane groups to the diene backbone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Chemistry
In chemistry, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
Industry
In the industrial sector, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can be used in the production of advanced materials, such as semiconductors and polymers, due to its ability to introduce germanium into various matrices.
作用機序
The mechanism of action of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) involves the interaction of its germanium centers with other molecules. The trimethylgermane groups can participate in coordination chemistry, forming complexes with transition metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
類似化合物との比較
Similar Compounds
1,1-Dimethylallene: Similar in structure but lacks the germanium centers.
3-Methyl-1,2-butadiene: Shares the diene backbone but does not have the trimethylgermane groups.
3,3-Dimethylallene: Another related compound with a similar backbone but different substituents.
Uniqueness
The presence of trimethylgermane groups in (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) distinguishes it from other similar compounds. These germanium-containing groups impart unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals, making it valuable for specific applications in materials science and catalysis.
特性
CAS番号 |
61228-13-5 |
|---|---|
分子式 |
C11H24Ge2 |
分子量 |
301.6 g/mol |
InChI |
InChI=1S/C11H24Ge2/c1-10(2)9-11(12(3,4)5)13(6,7)8/h1-8H3 |
InChIキー |
XSWHIVBKBJQLAH-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C([Ge](C)(C)C)[Ge](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)







![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)
